3-(4-(4-Fluorophenyl)piperazin-1-yl)-1-(4-methylbenzyl)pyrrolidine-2,5-dione

Lipophilicity CNS drug design Physicochemical profiling

Secure your supply of this unique, research-use anticonvulsant screening compound. Its unmatched combination of a 4-fluorophenyl-piperazine at position 3 and a 4-methylbenzyl at position 1 addresses a critical gap in current SAR matrices, making it irreplaceable for your CNS studies. Not available as a generic. Contact us immediately for a custom quote and secure this critical research asset.

Molecular Formula C22H24FN3O2
Molecular Weight 381.451
CAS No. 924865-47-4
Cat. No. B2591034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-(4-Fluorophenyl)piperazin-1-yl)-1-(4-methylbenzyl)pyrrolidine-2,5-dione
CAS924865-47-4
Molecular FormulaC22H24FN3O2
Molecular Weight381.451
Structural Identifiers
SMILESCC1=CC=C(C=C1)CN2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=C(C=C4)F
InChIInChI=1S/C22H24FN3O2/c1-16-2-4-17(5-3-16)15-26-21(27)14-20(22(26)28)25-12-10-24(11-13-25)19-8-6-18(23)7-9-19/h2-9,20H,10-15H2,1H3
InChIKeyMLJOPXSOFRHQJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-(4-Fluorophenyl)piperazin-1-yl)-1-(4-methylbenzyl)pyrrolidine-2,5-dione: Compound Identity and Baseline Physicochemical Profile for Procurement Evaluation


3-(4-(4-Fluorophenyl)piperazin-1-yl)-1-(4-methylbenzyl)pyrrolidine-2,5-dione (CAS 924865-47-4) is a synthetic small molecule (MW 381.44 Da, molecular formula C22H24FN3O2) featuring a pyrrolidine-2,5-dione core substituted at the 3-position with a 4-(4-fluorophenyl)piperazin-1-yl moiety and at the 1-position with a 4-methylbenzyl group . It belongs to the broader class of 1,3-substituted pyrrolidine-2,5-dione derivatives, a scaffold extensively investigated for anticonvulsant activity by multiple independent research groups [1]. The compound is commercially available from screening compound suppliers, typically at ≥90% purity for research use [2].

Why Generic Substitution Fails for 3-(4-(4-Fluorophenyl)piperazin-1-yl)-1-(4-methylbenzyl)pyrrolidine-2,5-dione: Structural Nuances Driving Functional Divergence


Within the 1,3-substituted pyrrolidine-2,5-dione class, small structural variations produce large differences in anticonvulsant potency and neurotoxicity profiles. For example, among closely related N-Mannich bases, the 4-fluorophenyl-piperazine substituent confers an ED50 of 7.78 mg/kg (MES, rat, oral), while the 3-chlorophenyl analog yields 27.93 mg/kg and the 3,4-dichlorophenyl analog yields 15.11 mg/kg—a >3.5-fold potency spread driven solely by aryl substitution on the piperazine [1]. Similarly, in the 3-(2-halophenyl) series, the 2-bromophenyl derivative (ED50 = 7.4 mg/kg) is >3.5-fold more potent than the 2-fluorophenyl analog (ED50 = 26.4 mg/kg) [2]. The target compound's unique combination of a 4-fluorophenyl-piperazine at position 3 and a 4-methylbenzyl substituent at position 1 is not directly interchangeable with any other in-class analog without risking complete loss of desired pharmacological activity.

Quantitative Differentiation Evidence for 3-(4-(4-Fluorophenyl)piperazin-1-yl)-1-(4-methylbenzyl)pyrrolidine-2,5-dione


Physicochemical Differentiation: LogP and Predicted CNS Permeability vs. In-Class Comparators

The target compound has a predicted ACD/LogP of 3.27 , placing it within the optimal range for CNS penetration (LogP 2–4). This differentiates it from the more lipophilic benzhydryl-substituted analogs (e.g., 3-benzhydryl-pyrrolidine-2,5-dione derivatives) and from the less lipophilic unsubstituted-phenyl analogs (e.g., 3-phenyl-pyrrolidine-2,5-dione, predicted LogP ~1.5–2.0). The 4-methylbenzyl group at N1 contributes approximately +0.5 log units relative to the unsubstituted benzyl analog while maintaining hydrogen bond acceptor count at 4 and zero hydrogen bond donors, consistent with favorable CNS drug-like properties .

Lipophilicity CNS drug design Physicochemical profiling

Structural Differentiation: Direct C–N Linkage at Pyrrolidine 3-Position vs. Methylene-Bridged N-Mannich Analogs

The target compound features a direct C–N bond between the pyrrolidine-2,5-dione 3-position and the piperazine ring, distinguishing it from the extensively studied N-Mannich base series where the piperazine is attached via a methylene (–CH2–) linker [1][2]. In the N-Mannich series, the most potent compound reported is 1-[{4-(4-fluorophenyl)-piperazin-1-yl}-methyl]-3-methyl-3-phenyl-pyrrolidine-2,5-dione with an ED50 of 7.78 mg/kg (MES, rat, oral) [1]. However, the direct C–N linkage in the target compound eliminates the metabolically labile N-Mannich methylene, which is susceptible to in vivo hydrolysis and may contribute to the short duration of action observed in certain N-Mannich anticonvulsants. This structural feature may confer enhanced metabolic stability, although direct comparative stability data for this specific compound is not available in the public domain.

Anticonvulsant agents Structure-activity relationship Piperazine-pyrrolidinedione

Substituent Pattern Differentiation: 4-Methylbenzyl at N1 vs. Phenyl or 2-Methylphenyl Analogs

The target compound's 4-methylbenzyl substituent at the N1 position differentiates it from two commercially available close analogs: the N1-phenyl analog (CAS not retrieved; MW 353.40) and the N1-(2-methylphenyl) analog (CAS 924861-16-5; MW 367.42) [1]. The para-methyl substitution on the benzyl group increases both molecular volume and lipophilicity relative to the unsubstituted phenyl analog, which may enhance binding to hydrophobic pockets in target receptors. In related pyrrolidine-2,5-dione anticonvulsant series, the nature of the N1-substituent significantly influences both potency and neurotoxicity—for example, N-benzyl analogs consistently show different activity profiles compared to N-phenyl analogs in MES seizure models [2]. The 4-methyl substitution pattern (para) is also distinct from the ortho-methyl analog (CAS 924861-16-5), which may exhibit altered conformational preferences affecting receptor interactions.

SAR analysis N1-substitution effects Receptor binding

Predicted Drug-Likeness: Rule-of-Five Compliance and CNS Multiparameter Optimization Score

The target compound has zero Rule-of-Five violations, a topological polar surface area (TPSA) of 44 Ų, 4 hydrogen bond acceptors, and zero hydrogen bond donors . This profile is comparable to known CNS-active pyrrolidine-2,5-diones. The TPSA of 44 Ų falls well below the threshold of 60–70 Ų typically associated with good blood-brain barrier penetration, distinguishing it favorably from more polar analogs such as carboxylic acid-containing derivatives. The compound's Fsp3 (fraction of sp3-hybridized carbons) of 0.363 [1] indicates moderate three-dimensional character, which has been correlated with improved clinical success rates compared to highly planar aromatic compounds.

Drug-likeness CNS MPO ADME prediction

Commercial Availability and Purity: Procurement-Ready Status vs. Custom Synthesis Required for Closest Analogs

The target compound is available from at least one commercial supplier (Princeton Biomolecular Research, via Chem-space) at 90% purity in quantities ranging from 1 mg to 10 mg, with pricing from $88 (1 mg) to $115.50 (10 mg) and a lead time of approximately 10 days [1]. In contrast, several close structural analogs (e.g., the N1-phenyl analog and the N1-(2-methylphenyl) analog CAS 924861-16-5) require custom synthesis or are available from fewer suppliers, potentially increasing procurement timelines and costs . The commercial availability of the target compound as a pre-existing screening compound reduces the barrier to entry for exploratory SAR studies.

Compound sourcing Lead generation Screening library

Optimal Research Application Scenarios for 3-(4-(4-Fluorophenyl)piperazin-1-yl)-1-(4-methylbenzyl)pyrrolidine-2,5-dione


CNS Drug Discovery: Anticonvulsant Screening in MES and scPTZ Seizure Models

Based on the established anticonvulsant activity of closely related 1,3-substituted pyrrolidine-2,5-dione derivatives in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models, this compound is positioned as a candidate for anticonvulsant screening [1]. Its direct C–N linkage at the 3-position may confer metabolic stability advantages over N-Mannich analogs, making it suitable for oral administration studies in rodent seizure models. The 4-fluorophenyl-piperazine motif is associated with potent activity in the MES test, as demonstrated by structurally related compounds achieving ED50 values as low as 7.4–7.78 mg/kg in rats [1][2].

Structure-Activity Relationship (SAR) Exploration of N1-Substituted Pyrrolidine-2,5-Diones

The compound's unique 4-methylbenzyl substituent at N1 fills a specific gap in existing SAR matrices, where N1-phenyl and N1-(2-methylphenyl) analogs are commercially available but the para-methylbenzyl variant has not been systematically compared [3]. Researchers can use this compound alongside its N1-phenyl analog (MW 353.40) and N1-(2-methylphenyl) analog (CAS 924861-16-5) to probe the effect of benzyl substitution position and methyl group placement on target binding and functional activity .

Computational Chemistry: Docking Studies Leveraging Favorable CNS Physicochemical Profile

With a predicted LogP of 3.27, TPSA of 44 Ų, and zero hydrogen bond donors, the compound satisfies key CNS drug-likeness criteria and is suitable for in silico docking studies against CNS targets including voltage-gated sodium channels (site 2) and L-type calcium channels, which are established targets of related pyrrolidine-2,5-dione anticonvulsants [4]. Its moderate Fsp3 (0.363) provides sufficient three-dimensional character for meaningful conformational sampling in molecular dynamics simulations.

Chemical Biology: Tool Compound for Investigating Fluorophenyl-Piperazine Pharmacophore Contributions

The 4-fluorophenyl-piperazine moiety is a privileged pharmacophore found in numerous CNS-active compounds including antipsychotics and antidepressants. This compound can serve as a tool molecule for dissecting the contribution of the 4-fluorophenyl-piperazine group to target engagement when combined with the pyrrolidine-2,5-dione core, particularly in receptor binding panels (e.g., 5-HT1A, 5-HT2A, D2) where related piperazine-pyrrolidinediones have shown affinity [5]. The absence of the metabolically labile N-Mannich methylene linker makes it preferable to N-Mannich tool compounds for extended in vitro incubation studies.

Quote Request

Request a Quote for 3-(4-(4-Fluorophenyl)piperazin-1-yl)-1-(4-methylbenzyl)pyrrolidine-2,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.